molecular formula C12H15N3O B1303132 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 100933-82-2

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B1303132
CAS No.: 100933-82-2
M. Wt: 217.27 g/mol
InChI Key: XPIHSQYFSYJQEZ-UHFFFAOYSA-N
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Description

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a butyl group at the 5-position and an aniline moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazole derivatives .

Comparison with Similar Compounds

  • 4-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)aniline
  • 2,5-Di-substituted 1,3,4-oxadiazoles
  • 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan

Uniqueness: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it may exhibit different reactivity and selectivity in biological systems, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIHSQYFSYJQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376970
Record name 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100933-82-2
Record name 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100933-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 24.7 parts of 2-butyl-5-(p-nitrophenyl)-1,3,4-oxadiazole, 2.5 parts of an aqueous Raney nickel suspension and 250 parts of glacial acetic acid is hydrogenated at room temperature, while shaking. When the absorption of hydrogen is complete, 2.5 parts of active carbon are added, the mixture is filtered, the filtrate is poured into saturated aqueous sodium chloride solution, and the resulting precipitate is filtered off under suction, washed with water and dried. 16 parts (74% of theory) of 2-butyl-5-(p-aminophenyl)-1,3,4-oxadiazole of melting point 125° C. (toluene) are obtained.
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